(E)-Cefodizime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. The compound is characterized by its stability against beta-lactamase enzymes, which are produced by certain bacteria to confer resistance against beta-lactam antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The process typically starts with the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents
Industrial Production Methods: Industrial production of (E)-Cefodizime involves large-scale fermentation processes to produce the cephalosporin core, followed by chemical modification steps to introduce the necessary side chains. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Cefodizime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-Cefodizime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
(E)-Cefodizime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound’s stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacterial strains.
Comparación Con Compuestos Similares
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefotaxime: Similar to (E)-Cefodizime in terms of antibacterial activity but differs in its chemical structure and stability.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, a feature that distinguishes it from this compound.
Uniqueness: this compound is unique due to its specific (E)-configuration, which contributes to its stability and effectiveness. Its broad-spectrum activity and resistance to beta-lactamase enzymes make it a valuable antibiotic in clinical settings.
Actividad Biológica
(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity against both aerobic Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its efficacy, pharmacokinetics, immunomodulatory properties, and clinical applications.
This compound exhibits a potent bactericidal effect primarily by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), specifically PBPs 1A/B, 2, and 3, leading to bacterial lysis and death. Its antibacterial spectrum includes:
- Gram-Negative Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Morganella morganii, Proteus mirabilis, Shigella sonnei, Salmonella spp., Haemophilus influenzae, and Neisseria gonorrhoeae.
- Gram-Positive Bacteria : Active against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
However, it is ineffective against certain strains such as Pseudomonas aeruginosa and methicillin-resistant strains of staphylococci .
Clinical Efficacy
Clinical studies have demonstrated that this compound is effective in treating various infections. A summary of its clinical efficacy includes:
Infection Type | Success Rate (%) | Dosage |
---|---|---|
Upper Respiratory Tract Infections | 80 - 100 | 1 - 4 g daily |
Lower Respiratory Tract Infections | 80 - 100 | 1 - 4 g daily |
Urinary Tract Infections | 72 - 88 | Single dose: 1 - 2 g |
Gonorrhea | ~100 | Single dose: 0.25 - 1 g |
Preliminary data also suggest potential effectiveness in treating otitis media, sinusitis, and gynecological infections .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high bioavailability and rapid action:
- Bioavailability : Ranges from 90% to 100% when administered intramuscularly.
- Protein Binding : Approximately 81% , primarily to albumin.
- Half-Life : The elimination half-life is about 3.5 hours , with renal clearance being the primary route of excretion .
Immunomodulatory Properties
Research has indicated that this compound may possess immunomodulatory effects that enhance its antibacterial activity beyond what is predicted from in vitro studies. For instance, a study showed that cefodizime increased the expression of toll-like receptor 4 (TLR-4) in neutrophils during Klebsiella pneumoniae infections, which subsequently influenced cytokine production. This suggests that this compound could help restore impaired immune responses in certain infections .
Case Studies and Research Findings
Several case studies have explored the effectiveness of this compound in clinical settings:
- Case Study on Respiratory Infections : In a cohort of patients with respiratory tract infections, this compound was administered alongside standard care. Results indicated a significant reduction in infection duration compared to historical controls treated with other antibiotics.
- Urinary Tract Infections : A comparative study involving patients with uncomplicated urinary tract infections showed that those treated with this compound had a higher rate of clinical cure than those treated with traditional therapies.
- Immunocompromised Patients : Preliminary findings suggest that this compound may be beneficial for immunocompromised patients, although further research is needed to confirm these observations .
Propiedades
Número CAS |
97180-26-2 |
---|---|
Fórmula molecular |
C20H20N6O7S4 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
Clave InChI |
XDZKBRJLTGRPSS-ZSKFQXOHSA-N |
SMILES isomérico |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
SMILES canónico |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.